4-(苄基硫代)-3-硝基苯甲酸

描述

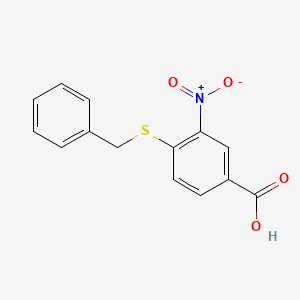

4-(Benzylsulfanyl)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C14H11NO4S and its molecular weight is 289.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Benzylsulfanyl)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzylsulfanyl)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗疟活性

4-(苄基硫代)-3-硝基苯甲酸:衍生物已被合成并评估其抗疟活性。 这些化合物已显示出对β-血红素形成的抑制活性,这是疟疾寄生虫生命周期中的一个关键步骤 。抑制血红素形成的能力表明这些衍生物可能是有效的抗疟药物,为疟疾治疗提供了新的途径。

抗糖尿病潜力

一些源自苯甲酸的新型化合物,包括4-(苄基硫代)-3-硝基苯甲酸作为结构成分,已被设计为PPARγ激动剂 。这些化合物在体外和体内研究中显示出良好的降血糖活性,表明其在开发新型抗糖尿病药物方面具有潜在的应用价值。

查耳酮的合成

该化合物已被用于合成查耳酮,查耳酮是一类具有多种生物活性的有机化合物。 合成的查耳酮已被研究其抗疟功效,展示了4-(苄基硫代)-3-硝基苯甲酸在药物化学研究中的多功能性 。

药物设计与开发

由于其结构特点,4-(苄基硫代)-3-硝基苯甲酸可用于合理药物设计。 其苯甲酸核心以及与其他药效团连接的能力使其成为合成新型治疗剂的宝贵构建模块 。

作为抗疟药物的生物学评估

研究人员对查耳酮衍生物(包括源自4-(苄基硫代)-3-硝基苯甲酸的衍生物)作为抗疟药物的生物学评估进行了研究。 这些研究提供了对这些化合物的结构-活性关系和治疗功效的见解 。

疟疾管理中的机制研究

该化合物的衍生物已被用于机制研究,以了解其对抗疟疾的作用。 通过抑制血红素的形成,这些衍生物提供了一种潜在的机制来对抗疟疾的进展 。

过氧化物酶体增殖物激活受体激动剂

4-(苄基硫代)-3-硝基苯甲酸的衍生物已被探索为过氧化物酶体增殖物激活受体 (PPAR) 激动剂。 这项研究对于了解该化合物在调节葡萄糖和脂质稳态中的作用具有重要意义 。

磺化分子的合成

虽然与4-(苄基硫代)-3-硝基苯甲酸没有直接关系,但磺化分子的合成是一个相关的领域,其中使用了类似的化合物。 这些磺化分子具有广泛的应用,包括在开发新型材料方面 。

生物活性

4-(Benzylsulfanyl)-3-nitrobenzoic acid (C14H11NO4S) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 4-(Benzylsulfanyl)-3-nitrobenzoic acid

- Molecular Formula : C14H11NO4S

- CAS Number : 82964-59-8

- Molecular Weight : 285.31 g/mol

The compound features a benzene ring substituted with a sulfanyl group and a nitro group, which are crucial for its biological activity.

The biological activity of 4-(Benzylsulfanyl)-3-nitrobenzoic acid can be attributed to its ability to interact with various biomolecular targets. The nitro group may facilitate electron transfer processes, while the benzylsulfanyl moiety can engage in hydrophobic interactions with target proteins.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It could bind to receptors modulating signaling pathways related to inflammation or cancer.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which are essential in mitigating oxidative stress-related damage in cells.

Anti-inflammatory Effects

Preliminary studies suggest that 4-(Benzylsulfanyl)-3-nitrobenzoic acid may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to other nitro-substituted benzoic acids.

Anticancer Potential

The compound's structural characteristics position it as a potential candidate for anticancer drug development. Its mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

A study conducted on various benzoic acid derivatives indicated that 4-(Benzylsulfanyl)-3-nitrobenzoic acid demonstrated significant cytotoxicity against MOLT-3 leukemia cells. The compound was shown to disrupt cellular proliferation and induce apoptosis, suggesting its potential as a lead compound for further development in cancer therapy .

Toxicity and Safety Profile

Toxicity assessments indicate that compounds related to 4-(Benzylsulfanyl)-3-nitrobenzoic acid generally exhibit low toxicity profiles. Initial screenings suggest minimal hepatotoxicity and mutagenicity, making it a candidate for further pharmacological studies .

属性

IUPAC Name |

4-benzylsulfanyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMJKMPQPHNZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。